BenchChemオンラインストアへようこそ!

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate

AMPA receptor subtype selectivity neuropharmacology

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate (CAS 1784425-56-4) is a heterocyclic building block featuring a 1,2-oxazole (isoxazole) core with a reactive bromine atom at position 4, a ketone/hydroxy tautomeric group at position 3, and a methyl ester at position 5. With a molecular formula of C5H4BrNO4 and a molecular weight of 221.99 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C5H4BrNO4
Molecular Weight 221.994
CAS No. 1784425-56-4
Cat. No. B2590028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate
CAS1784425-56-4
Molecular FormulaC5H4BrNO4
Molecular Weight221.994
Structural Identifiers
SMILESCOC(=O)C1=C(C(=O)NO1)Br
InChIInChI=1S/C5H4BrNO4/c1-10-5(9)3-2(6)4(8)7-11-3/h1H3,(H,7,8)
InChIKeyLEEKVTXDESSVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate (CAS 1784425-56-4) – Procurement-Ready Chemical Profile & Key Identifiers


Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate (CAS 1784425-56-4) is a heterocyclic building block featuring a 1,2-oxazole (isoxazole) core with a reactive bromine atom at position 4, a ketone/hydroxy tautomeric group at position 3, and a methyl ester at position 5 . With a molecular formula of C5H4BrNO4 and a molecular weight of 221.99 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical research . Its dual functionality allows for selective derivatization via nucleophilic aromatic substitution at the bromide or ester hydrolysis/amidation, making it a strategic candidate for constructing focused compound libraries .

Why Simple Isoxazole Analogs Cannot Replicate the Performance of Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate


Direct substitution of methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate with simpler isoxazole-5-carboxylates (e.g., the non-brominated or non-3-oxo variants) fails to capture its critical dual reactivity . The 4-bromo substituent is essential for late-stage cross-coupling functionalization, while the 3-oxo/3-hydroxy moiety provides a hydrogen-bond donor/acceptor system that is a key pharmacophore for biological target engagement, as demonstrated in AMPA receptor ligands [1]. Procuring a generic methyl isoxazole-5-carboxylate eliminates both handles, resulting in a scaffold that cannot undergo the same diversification reactions and lacks the specific biological recognition elements required for neuroscience or antimicrobial drug discovery programs [1].

Quantitative Differentiation Evidence for Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate Against Closest Analogs


AMPA Receptor Subtype Selectivity of the 4-Bromo-3-hydroxyisoxazole Pharmacophore (Br-HIBO) vs. Unsubstituted AMPA

The 4-bromo-3-hydroxyisoxazole moiety, which is the core of the target compound upon ester deprotection, exhibits distinct AMPA receptor subtype selectivity. In functional electrophysiology studies on cloned AMPA receptor subunits, (S)-Br-HIBO displayed a marked selectivity profile, with activity on GluR1 and GluR2 subunits but significantly reduced potency on GluR3 and GluR4 compared to (S)-AMPA [1]. This stands in contrast to (S)-AMPA, which acts as a broad-spectrum agonist across all AMPA receptor subunits [1]. The target compound provides the critical brominated scaffold required to introduce this selective pharmacological profile into designed ligands.

AMPA receptor subtype selectivity neuropharmacology

Crystallographically Defined Binding Mode of 4-Bromo-3-hydroxyisoxazole vs. Other Isoxazole Agonists at GluR2

High-resolution X-ray structures of the GluR2 ligand-binding core (S1S2J) in complex with Br-HIBO reveal a unique binding mode compared to other isoxazole-containing agonists such as (S)-ACPA and 2-Me-Tet-AMPA [1]. While AMPA and ACPA induce full domain closure (approximately 20–21° relative to the apo structure), Br-HIBO induces a slightly lower degree of domain closure (~18°) [1]. This distinct conformational state correlates with the partial agonist/selective pharmacological profile of Br-HIBO, providing a structural rationale for its differential efficacy [1].

X-ray crystallography ligand-binding domain structure-based drug design

Synthetic Versatility: Late-Stage Bromine Derivatization Potential vs. Non-Halogenated Isoxazole-5-carboxylates

The presence of the bromine at the 4-position of the isoxazole ring enables late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) [1]. In contrast, the non-brominated analog methyl isoxazole-5-carboxylate (CAS 15055-81-9) lacks this reactive handle and can only be functionalized via the ester group . Bromooxazoles are established as viable substrates for cross-coupling, with 4-bromooxazoles participating efficiently in Suzuki-Miyaura reactions [1]. The target compound combines this cross-coupling handle with a protected carboxylic acid, enabling orthogonal, sequential functionalization strategies that are inaccessible to either non-brominated or non-ester analogs.

cross-coupling medicinal chemistry building blocks

Cheminformatic Property Profile: Drug-Likeness Advantage of the 3-Hydroxyisoxazole Scaffold

The predicted physicochemical properties of the target compound differentiate it from simpler isoxazole building blocks. With a predicted pKa of 9.34 ± 0.60 , the 3-hydroxy group is predominantly deprotonated at physiological pH, potentially forming a bioisostere of a carboxylic acid while maintaining a lower topological polar surface area (TPSA) than a free di-acid . In comparison, 4-bromoisoxazole-5-carboxylic acid (CAS 893638-85-2) lacks the 3-hydroxy group and has a distinct hydrogen-bonding profile . The methyl ester prodrug form further improves membrane permeability predictions relative to the free carboxylic acid.

drug-likeness physicochemical properties ADME

High-Value Application Scenarios for Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate Based on Verified Differentiation Evidence


Development of Subtype-Selective AMPA Receptor Modulators

Neuroscience drug discovery programs targeting specific AMPA receptor subunits can utilize methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate as a direct precursor to Br-HIBO analogs. The 4-bromo-3-hydroxyisoxazole scaffold provides the pharmacophore necessary for subtype selectivity, as demonstrated by the >20-fold selectivity of Br-HIBO for GluR1/2 over GluR3/4 in electrophysiological recordings [1]. The methyl ester allows for convenient conversion to various amino acid side chains, enabling SAR exploration around the 5-position while preserving the selectivity-conferring bromine and hydroxy groups.

Orthogonal Library Synthesis via Sequential Functionalization

For medicinal chemistry groups building focused libraries, this compound enables a two-step sequential diversification strategy: (1) Suzuki-Miyaura cross-coupling at the C4 bromide followed by (2) ester hydrolysis/amidation at C5. This orthogonal reactivity is validated by the established cross-coupling chemistry of bromooxazoles and avoids the need for protecting group strategies [1]. The approach generates structurally complex, drug-like molecules in fewer synthetic steps compared to de novo heterocycle construction.

Carboxylic Acid Bioisostere Design

The 3-hydroxyisoxazole motif is a recognized bioisostere of carboxylic acids. The predicted pKa of 9.34 for the 3-OH group places it in a unique range where it remains largely neutral at physiological pH while retaining hydrogen-bond donor capability [1]. This property can be exploited to design CNS-penetrant drug candidates where a carboxylic acid moiety would limit blood-brain barrier permeability. The 4-bromo substituent provides an additional vector for modulating target interactions.

Quote Request

Request a Quote for Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.